Retinyl retinoate
Overview
Description
Retinyl retinoate is a novel hybrid retinoid derivative synthesized through a condensing reaction between retinol (vitamin A) and retinoic acid. This synthesis aims to enhance the photo-stability and thermal stability of retinol while maintaining or improving its biological activity on the skin, without the common side effects associated with retinoic acid use. Retinyl retinoate has shown promise in various studies for its potential in cosmetic applications, particularly in the prevention and improvement of skin aging, due to its superior stability and efficacy in stimulating collagen synthesis compared to retinol alone (Hyojung Kim et al., 2008).
Synthesis Analysis
Retinyl retinoate is synthesized via a condensing reaction that combines retinol and retinoic acid. This process results in a compound that retains the biological activities of both precursors while exhibiting enhanced thermal stability and decreased photosensitivity. The synthesis approach aims to overcome the limitations of retinol's instability under light and heat, making retinyl retinoate a more viable additive in cosmetic formulations (Hyojung Kim et al., 2008).
Molecular Structure Analysis
The molecular structure of retinyl retinoate contributes to its improved stability and activity. Its structure, derived from the combination of retinol and retinoic acid, facilitates a higher inhibitory activity against c-Jun, a component involved in cellular proliferation and apoptosis, compared to retinol. This structural modification not only enhances its stability but also its efficacy in promoting collagen synthesis, highlighting the importance of molecular design in the development of more effective retinoid derivatives (Hyojung Kim et al., 2008).
Chemical Reactions and Properties
The chemical properties of retinyl retinoate allow it to participate in various biological processes with reduced cell toxicity. Its design combines the advantageous aspects of both retinol and retinoic acid, resulting in a compound that can effectively interact with retinoic acid receptors (RARs) to modulate gene expression related to skin cell growth and differentiation. The chemical structure enables a balance between activity and stability, making it less irritating and more suitable for topical applications in cosmetics (Hyojung Kim et al., 2008).
Physical Properties Analysis
Retinyl retinoate exhibits enhanced physical properties, such as decreased photosensitivity and increased thermal stability, compared to its precursors. These properties make it a more versatile ingredient in cosmetic formulations, as it can withstand exposure to sunlight and heat without degrading, thereby maintaining its efficacy over time. The improved stability also reduces the need for stringent storage conditions, further enhancing its appeal for use in skincare products (Hyojung Kim et al., 2008).
Chemical Properties Analysis
The chemical stability of retinyl retinoate is a key attribute that differentiates it from other retinoids. Its resistance to oxidation and isomerization under various conditions, including exposure to light and heat, contributes to its effectiveness and safety as a skin care ingredient. This stability is crucial for its function in cosmetic formulations, as it ensures that the compound remains active and beneficial for skin health over the duration of the product's use (Hyojung Kim et al., 2008).
Scientific Research Applications
Neurological Applications : Retinoids like retinoic acid have been shown to promote the survival and possibly differentiation of cultured embryonic retina neurons and photoreceptors, even in the absence of glia and retinal pigment epithelium (Stenkamp, Gregory, & Adler, 1993).
Cancer Chemoprevention : Retinoids play a crucial role in the chemoprevention of epithelial carcinogenesis and differentiation therapy. They are effective agents against various cancers (Hansen et al., 2000).
Cosmeceuticals : Retinoids, including retinaldehyde, are effective in preventing oxidative stress, controlling cutaneous bacterial flora, and improving skin aging and photoaging (Sorg, Antille, Kaya, & Saurat, 2006).
Skin Diseases : Retinyl retinoate has shown potential in preventing and improving skin aging and treating skin troubles due to its excellent stability. Its applications extend to cosmetics and medicinal treatments for skin issues (Hyojung Kim et al., 2008). Additionally, it improves skin wrinkles and has higher skin regeneration activity than retinol with reduced toxicity (H. Kim et al., 2010).
Physiological Functions : Retinoids are essential for maintaining various physiological processes like growth, development, vision, immune system functioning, reproduction, and skin and barrier functions (D'Ambrosio, Clugston, & Blaner, 2011).
Dermatitis Treatment : Co-treatment with retinyl retinoate and PPARα agonists has been found to reduce retinoid dermatitis in hairless mouse skin (Bora Kim et al., 2012).
Safety And Hazards
Retinyl retinoate should be handled with care. It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . There are also concerns about potential skin irritation .
Future Directions
The promising potential of retinoid nanoformulations, including retinyl retinoate, requires a more comprehensive evaluation with additional studies to support the preliminary findings . There is a lack of evidence from properly designed clinical trials to support the claimed efficacy of the most commonly used retinoids as antiaging agents in cosmeceuticals .
properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-30(21-23-36-34(5)19-13-26-39(36,7)8)15-11-17-32(3)25-28-42-38(41)29-33(4)18-12-16-31(2)22-24-37-35(6)20-14-27-40(37,9)10/h11-12,15-18,21-25,29H,13-14,19-20,26-28H2,1-10H3/b17-11+,18-12+,23-21+,24-22+,30-15+,31-16+,32-25+,33-29+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCTWCFXYGJGKU-CHOOPKNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165764 | |
Record name | Retinyl retinoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retinyl retinoate | |
CAS RN |
15498-86-9 | |
Record name | Retinyl retinoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015498869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinyl retinoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETINYL RETINOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AT5X9J439 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.